2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide

Synthetic Chemistry Reaction Kinetics Medicinal Chemistry

Inconsistent salt forms and regioisomeric impurities undermine CNS drug discovery programs, causing synthesis failures and unreliable biological data. 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide eliminates these risks: • Defined HBr salt guarantees exact stoichiometry and reaction pH control • 2-Substituted pyrrolidine regioisomer provides 28% faster SN2 rate than piperidine analogs • Crystalline solid with validated -20°C stability supports automated HTE workflows • Cited in patented CNS muscarinic antagonist syntheses, ensuring translational relevance

Molecular Formula C7H15Br2N
Molecular Weight 273.01 g/mol
CAS No. 1421601-96-8
Cat. No. B1378447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
CAS1421601-96-8
Molecular FormulaC7H15Br2N
Molecular Weight273.01 g/mol
Structural Identifiers
SMILESCN1CCCC1CCBr.Br
InChIInChI=1S/C7H14BrN.BrH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H
InChIKeyANVWKHJYNZBODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide: Specifications & Procurement


2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide (CAS 1421601-96-8) is a quaternary ammonium salt of an alkyl halide pyrrolidine derivative [1]. It is defined by the molecular formula C₇H₁₅Br₂N and a molecular weight of 273.01 g/mol . This compound is commercially supplied as a hydrobromide salt, which contrasts with its free base analog, 2-(2-Bromoethyl)-1-methylpyrrolidine (CAS 87642-30-6) . It is primarily used as a synthetic intermediate in organic chemistry, particularly for nucleophilic substitution and cross-coupling reactions, and has been cited in patents as a building block for synthesizing biologically active molecules [2].

Form
Crystalline hydrobromide salt
Solid, stable powder supports precise weighing and automation
Workflow
Nucleophilic substitution & cross-coupling
Alkyl halide pyrrolidine building block
Selection Logic
Pre-validated ≥98% purity reagent
Minimizes in-house purification for time-sensitive projects

Generic Substitution Risks for 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide


Substituting 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide with its free base (CAS 87642-30-6) or positional isomers introduces unacceptable experimental variability. The hydrobromide salt provides a defined stoichiometry and a protonated tertiary amine, which is critical for controlling reaction pH and nucleophilicity in subsequent steps . More importantly, comparative kinetic data reveals that the specific regioisomer (2-substituted pyrrolidine) exhibits a distinct reactivity profile; replacing it with the 6-membered piperidine analog results in a 28% reduction in reaction rate, directly impacting yield and reaction time . Generic substitution without verifying regioisomeric purity and salt form is a documented source of failed syntheses and inconsistent biological data.

Free base (CAS 87642-30-6) substitution
Liquid free base lacks defined salt stoichiometry and may exhibit different stability and nucleophilicity, altering reaction pH control and reproducibility.
Piperidine analog interchange
6-membered ring analogs exhibit measurably different SN2 kinetics; direct replacement may reduce reaction rate and yield, affecting project timelines.
Positional isomer or lactam analog use
Regioisomeric purity and scaffold differences shift E2/SN2 selectivity; substitution without verification may lead to inconsistent mechanistic outcomes.

Quantitative Differentiation of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide


SN2 Kinetic Advantage vs. Piperidine Analog

The 2-substituted pyrrolidine core of the target compound demonstrates superior reactivity in SN2 nucleophilic substitution reactions. In a direct head-to-head comparison of reaction rates with sodium methoxide (NaOMe), the target compound was used as the reference (rate = 1.0). The analogous 6-membered ring system, 1-(2-bromoethyl)piperidine, exhibited a 28% slower reaction rate (0.72). This kinetic difference is critical for reaction planning and yield optimization .

SN2 Kinetic Advantage
Head-to-head
Rate: 1.0 (reference) Piperidine analog: 0.72 (28% slower)
Supports reaction planning and yield optimization
SN2 with NaOMe; 5-membered ring preference
Synthetic Chemistry Reaction Kinetics Medicinal Chemistry

E2 Elimination Propensity vs. Lactam Analog

In contrast to its faster SN2 reactivity, the target compound shows a lower relative propensity for base-promoted E2 elimination compared to a 5-membered lactam analog. When the target compound's elimination rate with potassium tert-butoxide (KOtBu) was set as a reference (1.0), (S)-5-bromomethyl-2-pyrrolidinone exhibited a 32% lower relative rate (0.68) .

E2 Elimination Propensity
Head-to-head
Rate: 1.0 (reference) Lactam analog: 0.68 (32% slower)
Lower E2 propensity vs. specific analogs
E2 with KOtBu; differential pathway tuning
Reaction Selectivity Synthetic Chemistry Mechanistic Studies

Hydrobromide Salt Stability and Handling

The target compound is supplied and stored as a stable, crystalline hydrobromide salt. This salt form provides a significant practical advantage over the free base (CAS 87642-30-6), which is a liquid. The hydrobromide salt is a powder with a recommended long-term storage condition of -20°C (1-2 years) [1], offering superior stability and ease of handling for precise weighing. In contrast, the free base is more susceptible to degradation via nucleophilic attack or elimination and is less convenient for quantitative transfer.

Salt Stability & Handling
Class-level
Crystalline powder; stable at -20°C for 1-2 years
Solid form aids accurate dispensing and storage
Free base is a liquid; supplier-reported storage condition
Compound Management Stability Procurement

Validated Commercial Purity Specification

The target compound is readily available from multiple commercial vendors with a verified and consistent purity specification of ≥98% . This level of purity ensures that researchers can rely on a well-characterized reagent without the need for extensive in-house purification, which is often required for less common or custom-synthesized analogs. The availability of a high-purity, pre-validated commercial source is a critical differentiator for time-sensitive projects.

Commercial Purity Specification
Specification review
≥98%
Pre-validated purity reduces in-house QC burden
Data to verify per vendor lot; supports reproducibility
Quality Control Analytical Chemistry Procurement

Key Applications of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide


Muscarinic Antagonist & CNS Agent Synthesis

This compound is specifically employed as a key building block in the synthesis of substituted pyrrolidine derivatives with muscarinic receptor antagonist activity . Its validated role as an intermediate in patented pharmaceutical compositions targeting the central nervous system (CNS) makes it a strategic procurement choice for medicinal chemistry programs in this therapeutic area [1]. The hydrobromide salt's high purity ensures the fidelity of complex, multi-step syntheses.

Kinetic Studies of SN2 vs. E2 Reaction Pathways

The quantified differential reactivity of this compound—specifically its faster SN2 rate compared to piperidine analogs and slower E2 rate compared to lactam analogs —positions it as a model substrate for mechanistic studies in physical organic chemistry. Researchers can leverage this compound to precisely investigate and teach the factors that govern competing reaction pathways, as its behavior provides a clear, quantitative benchmark.

NHC Ligand Precursor for Asymmetric Catalysis

This compound serves as a precursor to N-heterocyclic carbenes (NHCs) used in asymmetric catalysis . The defined stereocenter on the pyrrolidine ring, combined with the stability of the hydrobromide salt during initial synthetic manipulations, makes it a reliable starting material for constructing chiral catalysts. Procurement of this specific precursor ensures the desired stereochemical outcome in catalytic reactions.

Stable Reagent for High-Throughput Automation

The solid, crystalline nature of the hydrobromide salt, along with its validated long-term storage stability at -20°C , makes it an ideal reagent for automated synthesis platforms and high-throughput experimentation (HTE) workflows. Unlike liquid analogs which can be problematic for automated liquid handlers, this solid can be accurately and reproducibly dispensed, minimizing cross-contamination and ensuring consistent reaction stoichiometry across hundreds of experiments.

Application
Selection Property
Validation Focus
Muscarinic antagonist & CNS agent synthesis
Alkyl halide building block with defined salt stoichiometry
Purity-dependent multi-step synthetic fidelity
Kinetic studies of SN2 vs. E2 pathways
Quantified differential reactivity profile
Reaction rate and pathway selectivity benchmarking
NHC ligand precursor for asymmetric catalysis
Pyrrolidine scaffold with defined stereocenter
Stereochemical outcome in chiral catalyst synthesis
High-throughput automation reagent
Crystalline solid with validated storage stability
Reproducible solid dispensing and stoichiometry control
Application contexts are derived from patent literature and supplier documentation. End-user validation under specific experimental conditions is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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